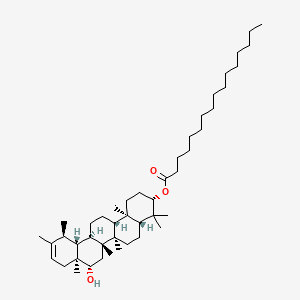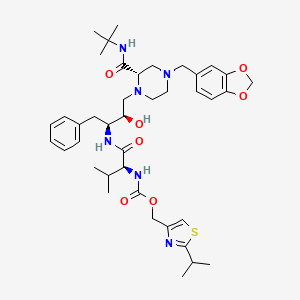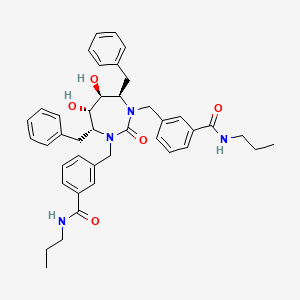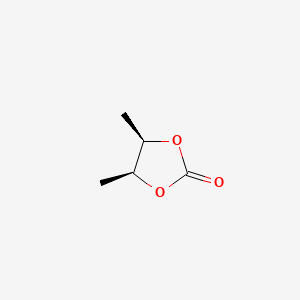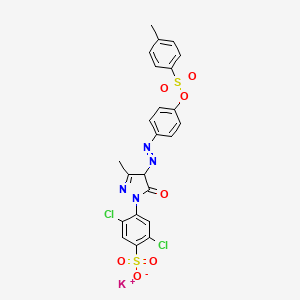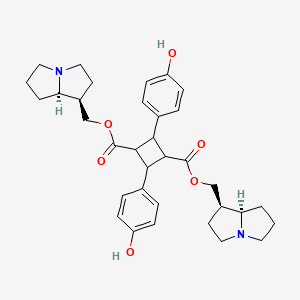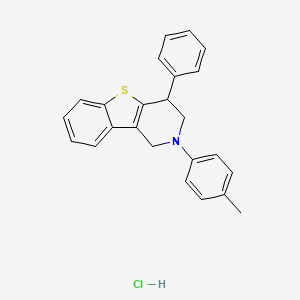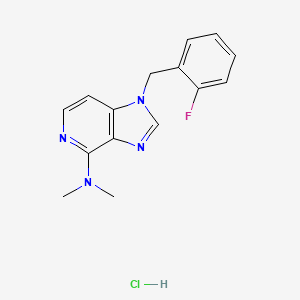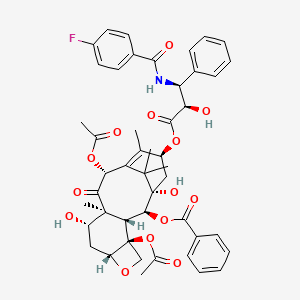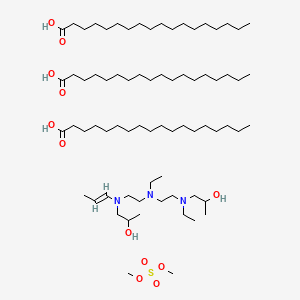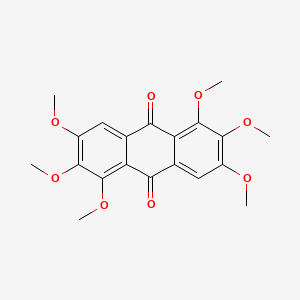
Oraqix
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lidocaine and prilocaine are local anesthetics commonly used in combination to provide topical anesthesia. This combination is often marketed under the brand name EMLA (Eutectic Mixture of Local Anesthetics). Lidocaine and prilocaine work by blocking nerve signals in the body, making them effective for numbing the skin before medical procedures such as blood sampling, minor surgeries, and insertion of intravenous catheters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lidocaine is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride, followed by the reaction with diethylamine. Prilocaine is synthesized by reacting o-toluidine with 2-chloropropionyl chloride, followed by the reaction with N-propylamine .
Industrial Production Methods
In industrial settings, the production of lidocaine and prilocaine involves large-scale chemical synthesis using the aforementioned reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
Lidocaine and prilocaine primarily undergo hydrolysis and oxidation reactions. Hydrolysis of these compounds can lead to the formation of their respective amine and carboxylic acid derivatives. Oxidation reactions can result in the formation of N-oxides .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Lidocaine: Hydrolysis produces 2,6-dimethylaniline and acetic acid.
Prilocaine: Hydrolysis produces o-toluidine and propionic acid.
Scientific Research Applications
Lidocaine and prilocaine have a wide range of applications in scientific research:
Chemistry: Used as model compounds in studies of local anesthetics and their interactions with biological membranes.
Biology: Employed in studies of nerve signal transmission and pain pathways.
Medicine: Widely used in clinical settings for topical anesthesia. Research is ongoing into their use in new formulations and delivery methods.
Industry: Utilized in the development of new anesthetic creams and patches
Mechanism of Action
Lidocaine and prilocaine exert their effects by stabilizing neuronal membranes and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. They block sodium channels on the neuronal cell membrane, preventing the influx of sodium ions, which is necessary for the propagation of action potentials .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine and prilocaine.
Tetracaine: Known for its potency and longer duration of action.
Articaine: Similar to lidocaine but with a thiophene ring, providing better lipid solubility and faster onset of action
Uniqueness
Lidocaine and prilocaine are unique in their combination as a eutectic mixture, which allows for a lower melting point and better skin absorption. This combination provides a balanced onset and duration of action, making it suitable for a variety of medical procedures .
Properties
CAS No. |
101362-25-8 |
|---|---|
Molecular Formula |
C27H42N4O2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide |
InChI |
InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16) |
InChI Key |
WZSPWMATVLBWRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



